The compound is cataloged under the Chemical Abstracts Service (CAS) number 76006-06-9. It is part of a broader class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities, including potential therapeutic effects in cancer treatment and enzyme inhibition. The classification of this compound highlights its relevance in both organic synthesis and pharmacology.
The synthesis of 5-methyl-1H-pyrazolo[3,4-c]pyridine typically involves cyclization reactions starting from suitable precursors.
The reaction conditions typically involve controlled temperatures and specific solvents to optimize yields. Parameters such as reaction time, temperature, and catalyst concentration are crucial for achieving high purity and yield.
The molecular structure of 5-methyl-1H-pyrazolo[3,4-c]pyridine reveals significant features that contribute to its chemical properties:
5-Methyl-1H-pyrazolo[3,4-c]pyridine can undergo several types of chemical reactions:
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents are commonly employed in these reactions. Controlled temperatures and appropriate solvents are essential to ensure successful transformations.
The mechanism of action for 5-methyl-1H-pyrazolo[3,4-c]pyridine primarily revolves around its interaction with biological targets:
Research indicates that derivatives of this compound may act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways. This interaction can disrupt abnormal signaling cascades associated with diseases like cancer.
Studies have shown that modifications at various positions on the pyrazolo ring significantly influence binding affinities and pharmacokinetic properties, making it a valuable scaffold in drug design .
The physical properties contribute to its utility in various applications, particularly in organic synthesis and medicinal chemistry.
5-Methyl-1H-pyrazolo[3,4-c]pyridine has several significant applications:
The synthetic exploration of pyrazolo[3,4-c]pyridines began with early heterocyclic condensation strategies, but focused development emerged in the 21st century. While pyrazolo[3,4-b]pyridines were first synthesized by Ortoleva in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine [3], the [3,4-c] isomers gained prominence later due to their distinct electronic configuration and vectorial functionalization potential. Computational studies in the 2010s identified pyrazolo[3,4-c]pyridine among "heteroaromatic rings of the future" for fragment-based drug discovery, stimulating advanced synthetic development [4]. This isomer’s scaffold offers four distinct growth vectors (N1/N2, C3, C5, C7), with C5 methylation introducing steric and electronic modulation crucial for biomolecular interactions.
Classical routes to 5-methyl-1H-pyrazolo[3,4-c]pyridine rely on thermally driven cyclocondensation between 5-aminopyrazoles and electrophilic carbon synthons:
Table 1: Cyclocondensation Routes to 5-Methyl-1H-pyrazolo[3,4-c]pyridine Core
| Precursor Pair | Conditions | Regiochemical Outcome | Limitations |
|---|---|---|---|
| 5-Amino-3-methylpyrazole + Azlactone | Solvent-free, 110–130°C | C6 carbonyl incorporation | Requires POCl₃ for aromatization |
| 5-Amino-N-phenylpyrazole + Pentane-2,4-dione | Glacial HOAc, reflux | C4-acetyl, C5-methyl | Low functional group tolerance |
| Methylhydrazine + 2-Ethoxymethylene-3-oxobutanenitrile | EtOH, 78°C | C3/C5-methyl regioisomers | <50% yield, separation required |
Palladium and iridium catalysis enable regiocontructed assembly of 5-methylated cores:
Position-selective halogenation at C5 is critical for synthesizing 5-methyl analogues via coupling or nucleophilic displacement:
Table 2: Halogenation Methods for 5-Methyl Scaffold Functionalization
| Method | Substrate Requirement | Halogen Source | C5 Selectivity | Yield Range |
|---|---|---|---|---|
| Directed electrophilic | N1-Ms protected | Br₂ (1.1 eq), DMF | >9:1 vs C3 | 75–82% |
| Sandmeyer transformation | C5-NH₂ precursor | NaNO₂/CuBr₂ | Exclusive | 60–68% |
| Protection-enhanced bromination | N1-THP protected | NBS, CH₃CN | >20:1 vs C3 | 85–92% |
Regiodivergent nitrogen protection is essential for vector-specific functionalization of 5-methyl derivatives:
Table 3: Protecting Group Strategies for N1/N2 Differentiation
| Protection Method | Conditions | N1: N2 Ratio | Key Application |
|---|---|---|---|
| Mesylation (Ms) | MsCl, NaH, THF, 0°C→rt | 92:0 | Transient C5 amination |
| THP (bromo substrate) | DHP, pTsOH, DCM, 2h (kinetic) | 6:75 | N2-directed C5 Buchwald-Hartwig |
| THP (bromo substrate) | DHP, pTsOH, DCM, 22h (thermodynamic) | 82:0 | N1-selective C7 metalation |
| SEM (chloro substrate) | SEMCl, NaH, THF, 6h | 45:29 | Sequential C3-borylation |
| SEM (chloro substrate) | SEMCl, Cy₂MeN, THF, 18h | 21:44 | C7 Negishi coupling |
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7